N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
2-N,2-N,3-trimethylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVWTEQJNMZOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585480 | |
| Record name | N~2~,N~2~,3-Trimethylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-61-5 | |
| Record name | N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~,N~2~,3-Trimethylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-amino-3-methylbutan-2-yl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine typically involves the reaction of 2-methylpropylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-methylpropylamine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as an acid or base, at a temperature range of 50-100°C.
Product Isolation: The product is isolated through distillation or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield of the compound. The industrial process may also include purification steps to remove any impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2) and are carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce simpler amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Organic Synthesis
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine is primarily utilized as a building block in organic synthesis. Its structure enables it to participate in various chemical reactions, such as:
- Alkylation Reactions : It can serve as a nucleophile in alkylation processes, leading to the formation of more complex molecules.
- Amidation : The amine groups can react with carboxylic acids to form amides, which are crucial intermediates in drug synthesis.
- Catalysis : The compound can be employed as a catalyst in several organic transformations due to its basic properties.
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Alkylation | Nucleophilic substitution with alkyl halides | Synthesis of pharmaceuticals and agrochemicals |
| Amidation | Reaction with carboxylic acids | Formation of amides for drug development |
| Catalysis | Acting as a catalyst in organic transformations | Enhancing reaction rates in synthetic pathways |
Medicinal Chemistry
The compound's dimethylamino group is significant in medicinal chemistry, particularly in the development of drugs. Dimethylamino derivatives are known for their pharmacological activities, including:
- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against bacterial infections.
- Anticancer Activity : Research indicates that derivatives of dimethylamine can influence biochemical pathways involved in tumor growth and metastasis.
Case Study: Dimethylamine Derivatives in Drug Development
A comprehensive review has documented various FDA-approved drugs containing dimethylamine pharmacophores. These drugs exhibit diverse therapeutic effects such as:
- Antihistaminic
- Analgesic
- Anticancer
The structural versatility of dimethylamine derivatives allows for modifications that enhance their efficacy and reduce side effects .
Agrochemical Applications
In agrochemistry, this compound is explored for its potential use as a pesticide or herbicide additive. Its ability to interact with biological systems makes it a candidate for enhancing the effectiveness of agricultural chemicals.
Table 2: Potential Agrochemical Applications
| Application Type | Description | Benefits |
|---|---|---|
| Pesticide Additive | Enhances the efficacy of existing pesticides | Improved pest control |
| Herbicide Modifier | Modifies herbicide action for better performance | Increased crop yield and reduced weed competition |
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine
- Synonyms: N2,N2,3-Trimethylbutane-1,2-diamine; 19764-61-5 (CAS) .
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 130.23 g/mol .
- Structure: Features a tertiary amine group attached to a branched 2-methylpropyl (isobutyl) chain with an aminomethyl substituent.
Physical Properties :
Applications :
Primarily used in organic synthesis and pharmaceutical intermediates. Its branching may influence steric effects in reactions, making it valuable for tailored molecular designs.
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Chain Lengths/Branching
Key Findings :
- Branching Impact : The target compound’s 2-methylpropyl group introduces significant steric hindrance compared to linear analogues, affecting reaction kinetics (e.g., slower nucleophilic substitution) .
- Solubility : Branched amines like the target compound generally exhibit lower water solubility than linear counterparts due to reduced polarity .
Halogenated Derivatives
Key Findings :
Pharmacologically Active Analogues (Sibutramine-Related Compounds)
Key Findings :
- Structural Complexity : Sibutramine derivatives include aromatic and cyclic moieties absent in the target compound, enabling receptor interactions .
- Bioactivity: The target compound lacks pharmacophores necessary for central nervous system activity, limiting its use to non-therapeutic applications .
Chromatographic Differentiation
Methodology : Gas chromatography (GC) with flame-ionization detection, as per USP guidelines .
Retention Data :
- Target Compound : Estimated retention time ~20 minutes (hypothetical, based on branching).
- Sibutramine-Related Compounds : Longer retention (e.g., 1.45 RRT for chlorophenyl derivatives) due to aromaticity .
- Linear Analogues : Shorter retention times (e.g., 0.33 RRT) owing to lower molecular weight .
Implications : Chromatographic profiles confirm structural distinctions, aiding in purity assessments during synthesis .
Biological Activity
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS number: 19764-61-5) is an organic compound characterized by its unique amine structure. It has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₈N₂. Its structure comprises a branched propyl chain with both dimethylamino and aminomethyl functional groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to act as a ligand. It can bind to various receptors or enzymes, modulating their activity and influencing metabolic processes. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to share properties with other amines in terms of reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : The compound can potentially inhibit or activate certain enzymes, leading to alterations in metabolic pathways.
- Pharmacological Applications : It serves as a building block in the synthesis of pharmaceuticals, suggesting potential therapeutic applications.
- Toxicological Studies : Preliminary studies have shown that exposure to related compounds can lead to respiratory irritation and other health effects, indicating the need for caution in handling .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- In Vivo Toxicity Studies : Research involving inhalation exposure in rodents revealed concentration-dependent effects on respiratory tissues, highlighting potential health risks associated with similar amines .
- Pharmacological Profiles : A study on related dimethylamine derivatives indicated their roles as antagonists for specific receptors, showcasing their therapeutic potential in modulating biological activities .
- Mannich Base Derivatives : Investigations into Mannich bases, which include aminomethyl functionalities, have demonstrated various biological activities such as antibacterial and antifungal effects. This suggests that this compound may also possess similar properties .
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethylaminopropylamine | C₇H₁₈N₂ | Commonly used in surfactants; known skin irritant |
| N,N-Dimethylethylamine | C₆H₁₅N | Simpler structure; primarily used as a solvent |
| N-[1-(aminomethyl)propyl]-N,N-dimethylamine | C₆H₁₆N₂ | Lacks the methyl group on the propyl chain |
This table illustrates how this compound stands out due to its branched structure, enhancing its reactivity compared to linear analogs.
Q & A
Q. What are the established synthetic routes for N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine?
The compound is synthesized via the Eschweiler-Clarke reaction , a reductive amination method. Key reagents include formaldehyde and formic acid, which methylate the primary amine group. The reaction typically proceeds under reflux conditions (80–100°C) in an inert solvent (e.g., toluene or water) for 6–12 hours. Optimization of molar ratios (e.g., 1:2:1 for amine:formaldehyde:formic acid) is critical to minimize by-products like quaternary ammonium salts .
Q. Which spectroscopic and analytical methods are effective for characterizing this compound?
- 1H-NMR : Confirms methyl group integration (δ 2.1–2.3 ppm for N–CH3) and backbone structure.
- IR spectroscopy : Identifies N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹).
- Elemental analysis : Validates purity by matching experimental C/H/N percentages to theoretical values (e.g., C: 67.5%, H: 11.3%, N: 12.7%).
- TLC : Monitors reaction progress using silica gel plates and hexane/acetone (20:1) as the mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Variables affecting synthesis include:
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may increase side products.
- Temperature : Elevated temperatures (≥90°C) accelerate methylation but risk decomposition.
- pH control : Maintaining pH 4–5 (via formic acid) suppresses over-alkylation.
- Time : Prolonged reaction times (>12 hours) reduce yield due to hydrolysis. Post-synthesis purification via column chromatography (hexane/acetone gradients) or recrystallization (ethanol/water) is recommended .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Solubility discrepancies arise from differences in experimental conditions (e.g., temperature, solvent polarity). Use CRC Handbook of Aqueous Solubility Data (e.g., log P ≈ 1.1) or Hansen solubility parameters to predict solubility in target solvents. For polar solvents like DMSO or methanol, experimental validation is advised. Data from structurally similar compounds (e.g., adamantane derivatives) can provide analog insights .
Q. What strategies are effective for derivatizing this compound into functionalized analogs?
- Quaternization : React with sodium chloroacetate to synthesize betaine surfactants (e.g., N-(1-adamantyl)-N,N-dimethyl-betaine), optimizing at pH 9–10 and 60°C .
- Reductive amination : Introduce alkyl/aryl groups via aldehydes and NaBH4.
- Hydrochloride salt formation : Improves stability by reacting with HCl gas in diethyl ether .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
- Silica gel chromatography : Use gradient elution (hexane → acetone) to separate polar impurities.
- Distillation : For high-purity batches, employ fractional distillation under reduced pressure (BP ≈ 180–200°C at 10 mmHg).
- Crystallization : Ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction .
Handling and Stability Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
